molecular formula C15H13F2NO3 B5413587 N-(2,6-difluorophenyl)-2,3-dimethoxybenzamide

N-(2,6-difluorophenyl)-2,3-dimethoxybenzamide

Cat. No. B5413587
M. Wt: 293.26 g/mol
InChI Key: JMEQPRWCPHWGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-2,3-dimethoxybenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a derivative of benzamide, which is a class of organic compounds that has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2,3-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. This compound has also been shown to inhibit the activity of voltage-gated sodium channels (VGSCs), which are important targets for the treatment of pain and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and decrease the expression of oncogenes. In neuronal cells, this compound has been shown to modulate neurotransmitter release, increase the expression of neurotrophic factors, and protect against oxidative stress. In animal models, this compound has been shown to improve cognitive function, reduce pain sensitivity, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-2,3-dimethoxybenzamide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, such as its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dose and dosing regimen for this compound in different experimental models.

Future Directions

There are several future directions for the study of N-(2,6-difluorophenyl)-2,3-dimethoxybenzamide. One direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in different animal models and human subjects. Another direction is to develop novel derivatives of this compound with improved efficacy and safety profiles. Additionally, this compound can be used as a lead compound for the development of drugs for various diseases such as cancer, epilepsy, and neurodegenerative disorders. Finally, the mechanism of action of this compound can be further elucidated to identify new targets for drug discovery.

Synthesis Methods

The synthesis of N-(2,6-difluorophenyl)-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzoic acid with 2,6-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 163-165°C and a purity of over 99%. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-(2,6-difluorophenyl)-2,3-dimethoxybenzamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(2,6-difluorophenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-12-8-3-5-9(14(12)21-2)15(19)18-13-10(16)6-4-7-11(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEQPRWCPHWGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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